RYL-552

Antimalarial drug resistance PfNDH2 inhibitor Cytochrome B mutation

RYL-552 is the definitive probe for allosteric PfNDH2 inhibition. Its unique non‑competitive mechanism induces large‑scale conformational changes, making it irreplaceable for mapping allosteric networks. Most critically, it retains potency against atovaquone‑resistant cytochrome B mutants (Y268S, M133I, K272R), unlike clinical antimalarials. For labs studying resistance or screening dual PfNDH2/PfCytB inhibitors, generic quinolones are inadequate—only RYL-552 generates the specific, non‑overlapping mutant profiles required for reproducible data. Confirm your findings with the gold‑standard tool.

Molecular Formula C24H17F4NO2
Molecular Weight 427.3986
CAS No. 1801444-56-3
Cat. No. B610617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRYL-552
CAS1801444-56-3
SynonymsRYL-552
Molecular FormulaC24H17F4NO2
Molecular Weight427.3986
Structural Identifiers
SMILESO=C1C(C)=C(C2=CC=C(CC3=CC=C(OC(F)(F)F)C=C3)C=C2)NC4=C1C(F)=CC=C4
InChIInChI=1S/C24H17F4NO2/c1-14-22(29-20-4-2-3-19(25)21(20)23(14)30)17-9-5-15(6-10-17)13-16-7-11-18(12-8-16)31-24(26,27)28/h2-12H,13H2,1H3,(H,29,30)
InChIKeyOPUNZJHITPCTFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RYL-552 (CAS 1801444-56-3): Quinoline Ketone PfNDH2 Inhibitor for Antimalarial Research


RYL-552 is a synthetic substituted quinolone (quinoline ketone derivative) with the IUPAC name 5-fluoro-3-methyl-2-{4-[4-(trifluoromethoxy)benzyl]phenyl}-4(1H)-quinolinone and the molecular formula C₂₄H₁₇F₄NO₂ [1]. It functions as a mitochondrial electron transport chain (ETC) inhibitor, specifically targeting Plasmodium falciparum type II NADH dehydrogenase (PfNDH2), an enzyme that is essential for the parasite's oxidative phosphorylation but absent in human mitochondria [2]. Structurally, it belongs to the bisaryl quinolone class and serves as a critical tool compound for probing PfNDH2 biology and exploring alternative antimalarial mechanisms distinct from clinical drugs such as atovaquone [3].

Why Substituting RYL-552 with Another PfNDH2 Inhibitor Fails to Replicate Experimental Phenotypes


Although several substituted quinolones (e.g., CK-2-68) and non‑quinolone PfNDH2 inhibitors (e.g., atovaquone) target the same respiratory pathway, they cannot be interchanged with RYL-552 in research or procurement settings due to fundamental mechanistic and pharmacological divergences. RYL-552 exhibits a distinct non‑competitive allosteric inhibition mechanism that is not shared by all PfNDH2 inhibitors [1]. Moreover, empirical selection studies reveal that RYL-552 and CK-2-68 generate unique and non‑overlapping cytochrome B mutant profiles in P. falciparum, and most critically, RYL-552 retains or even gains potency against atovaquone‑resistant clinical mutant strains [2]. Substituting RYL-552 with a structurally or mechanistically distinct analog therefore introduces uncontrolled variables that compromise experimental reproducibility and invalidate any direct comparison with published RYL‑552‑specific datasets.

Quantitative Differentiation of RYL-552 from PfNDH2 Inhibitor CK-2-68 and Atovaquone


Differential Cytochrome B Mutant Selection Profiles: RYL-552 vs. CK-2-68 and Atovaquone

In a comparative resistance selection study using P. falciparum clones Dd2 and 106/1, RYL-552 and the closely related analog CK-2-68 unexpectedly selected for distinct mutations in the quinol oxidation (Qₒ) pocket of cytochrome B (PfCytB) rather than in PfNDH2. Notably, atovaquone (ATQ)-selected mutants (e.g., Y268S, M133I, K272R) displayed little change or a slight increase in sensitivity to both RYL-552 and CK-2-68 [1]. This cross-resistance pattern is unique to the quinolone class and differs sharply from the classical ATQ resistance mechanism.

Antimalarial drug resistance PfNDH2 inhibitor Cytochrome B mutation

Non‑Competitive Allosteric Inhibition Mechanism of RYL-552

Molecular dynamics simulations reveal that RYL-552 binds to PfNDH2 and induces a large allosteric change, weakening intramolecular hydrogen bonds and altering the global motion of the enzyme. This non‑competitive mechanism widens the distance between NADH (C4) and FAD (N5), thereby reducing electron transfer efficiency [1]. In contrast, the structurally related CK-2-68 exhibits a different binding mode and has been described as a competitive or mixed‑type inhibitor in earlier studies [2].

Enzyme inhibition mechanism Allosteric modulation Molecular dynamics

Structural Determinants of Differential Cytochrome B Binding

Docking studies demonstrate that RYL-552 and CK‑2‑68 bind to the Qₒ pocket of PfCytB, but their interactions differ fundamentally from those of atovaquone. The critical residue Y268 forms strong van der Waals interactions with the hydroxynaphthoquinone ring of ATQ but not with the quinolone ring of RYL‑552 or CK‑2‑68 [1]. This structural distinction explains why ATQ‑resistant mutants (e.g., Y268S) remain sensitive to RYL‑552.

Molecular docking Structure‑activity relationship Cytochrome B Qₒ pocket

Optimal Research and Industrial Applications for RYL-552 Based on Differential Evidence


Mechanistic Studies of Allosteric PfNDH2 Inhibition

RYL‑552 is the preferred probe for investigating non‑competitive, allosteric regulation of PfNDH2. Its documented ability to induce large‑scale conformational changes and weaken intramolecular hydrogen bonds [1] makes it uniquely suited for molecular dynamics simulations, cryo‑EM studies, and biophysical assays that aim to map allosteric networks in type II NADH dehydrogenases.

Resistance Mechanism Elucidation in Drug‑Resistant P. falciparum

Given that RYL‑552 retains (or slightly increases) potency against ATQ‑resistant PfCytB mutants (Y268S, M133I, K272R) [2], it is an essential tool for laboratories focused on understanding and overcoming clinical atovaquone resistance. It should be used in combination panels and genetic screens to identify novel resistance determinants distinct from the canonical Y268S pathway.

Structure‑Activity Relationship (SAR) Studies on Quinolone‑Based ETC Inhibitors

The quinolone scaffold of RYL‑552, specifically the 5‑fluoro‑3‑methyl‑4‑quinolinone core with a 4‑trifluoromethoxybenzyl substituent [3], defines a chemical space that is orthogonal to the hydroxynaphthoquinone class. Medicinal chemistry programs seeking to develop novel antimalarials with dual PfNDH2/PfCytB activity should use RYL‑552 as a benchmark comparator against both CK‑2‑68 and atovaquone to optimize for differential target engagement [2].

Technical Documentation Hub

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